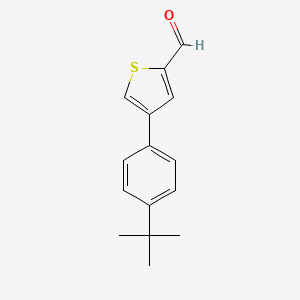
4-(4-Tert-butylphenyl)-2-thiophenecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Tert-butylphenyl)-2-thiophenecarbaldehyde: is an organic compound that features a thiophene ring substituted with a tert-butylphenyl group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Tert-butylphenyl)-2-thiophenecarbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 4-tert-butylbenzaldehyde and thiophene-2-carboxaldehyde.
Reaction Conditions: A common method involves a Claisen-Schmidt condensation reaction, where the aldehyde groups of the starting materials react in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is often carried out under reflux conditions to ensure complete conversion.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The aldehyde group in 4-(4-Tert-butylphenyl)-2-thiophenecarbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or chloromethyl methyl ether (ClCH2OCH3) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-(4-Tert-butylphenyl)-2-thiophenecarboxylic acid.
Reduction: 4-(4-Tert-butylphenyl)-2-thiophenemethanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: 4-(4-Tert-butylphenyl)-2-thiophenecarbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: Research into the biological activity of thiophene derivatives has shown potential applications in medicinal chemistry. Compounds similar to this compound have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the materials science field, thiophene derivatives are used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the tert-butyl group can enhance the solubility and processability of these materials.
Mécanisme D'action
The mechanism of action of 4-(4-Tert-butylphenyl)-2-thiophenecarbaldehyde depends on its specific application. In general, the compound can interact with biological targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
4-tert-Butylphenylacetylene: An important intermediate in organic synthesis with applications in pharmaceuticals and agrochemicals.
4-tert-Butylphenyl glycidyl ether: Used in the paint industry and as an epoxy reactive diluent.
4-tert-Butylbenzoyl chloride: Utilized in the synthesis of complex organic molecules.
Uniqueness: 4-(4-Tert-butylphenyl)-2-thiophenecarbaldehyde stands out due to the presence of both the thiophene ring and the aldehyde functional group
Propriétés
Formule moléculaire |
C15H16OS |
|---|---|
Poids moléculaire |
244.4 g/mol |
Nom IUPAC |
4-(4-tert-butylphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C15H16OS/c1-15(2,3)13-6-4-11(5-7-13)12-8-14(9-16)17-10-12/h4-10H,1-3H3 |
Clé InChI |
NQJLDUNCTHXCSW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2S)-But-3-en-2-yl]-4-(trifluoromethyl)benzene](/img/structure/B12842787.png)

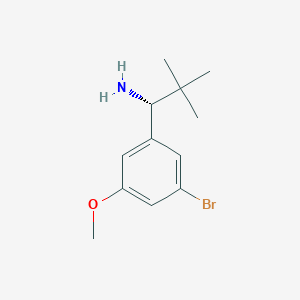
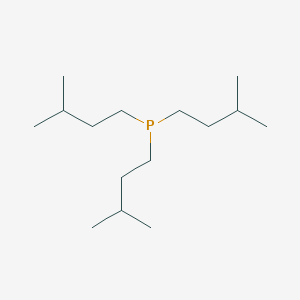
![1-(4'-(Methylthio)-[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B12842801.png)
![2-Chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12842817.png)

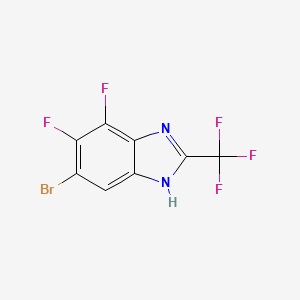

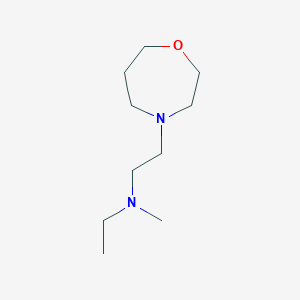
![a,a-Bis[4-(dimethylamino)phenyl]-4-ethenylbenzeneacetonitrile](/img/structure/B12842849.png)
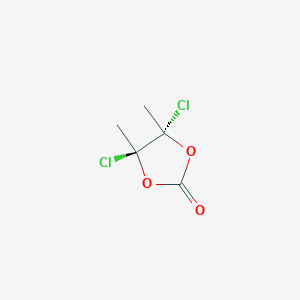
![8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole hcl](/img/structure/B12842853.png)
![1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone](/img/structure/B12842854.png)
